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For researchers, scientists, and drug development professionals, accurate prediction of

thermodynamic properties is crucial for understanding molecular stability, reactivity, and

interactions. This guide provides a comprehensive benchmark of the Molecular Orbital

Package (MOPAC) and its semi-empirical methods, comparing its performance against other

computational techniques and experimental data for key thermodynamic properties.

Introduction
MOPAC is a widely used computational chemistry software package that employs semi-

empirical quantum mechanical methods to calculate molecular properties. These methods are

significantly faster than higher-level ab initio and Density Functional Theory (DFT) calculations,

making them suitable for high-throughput screening and the study of large molecular systems.

This guide focuses on the performance of MOPAC, particularly its more recent PM6 and PM7

Hamiltonians, in calculating thermodynamic properties such as enthalpy of formation (ΔHf),

entropy (S), and Gibbs free energy (G).

Performance Benchmarks
The accuracy of MOPAC's semi-empirical methods has been evaluated in various studies.

Here, we summarize key findings and present comparative data.
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The enthalpy of formation is a critical thermodynamic property that indicates the stability of a

molecule. MOPAC's PM6 and PM7 methods were specifically developed to improve the

accuracy of this calculation.

A study validating standard semi-empirical methods using the GMTKN24 database for general

main group thermochemistry reported the following mean absolute deviations (MAD) for heats

of formation:

Method Mean Absolute Deviation (kcal/mol)

AM1 >10

PM6 ~8

OM2 ~7

OM3 ~8

PBE (DFT) ~7

Table 1: Mean absolute deviation in kcal/mol for heats of formation for various semi-empirical

and DFT methods against the GMTKN24 database.[1][2]

Another investigation benchmarked the PM7 method against isodesmic and atom equivalence

methods for calculating the gas-phase enthalpy of formation (ΔHf(g)) for a set of 20 CHNO-

containing molecules and 31 inorganic molecules. The study reported a strong correlation with

experimental data for PM7, with an R² value of 0.986.[3] While less accurate than the more

computationally intensive isodesmic and atom equivalence methods (R² of 0.999 and 0.995,

respectively), PM7 offers a significant speed advantage.[3]

The official MOPAC website provides a statistical comparison of the accuracy of PM7 versus

PM6 for various properties. For the heat of formation of molecules containing common organic

elements (H, C, N, O), PM7 shows a slight improvement over PM6.
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Element Set PM7 ΔHf AUE (kcal/mol) PM6 ΔHf AUE (kcal/mol)

H, C 4.13 4.75

H, C, N 3.30 3.66

H, C, O 3.62 4.26

H, C, N, O 4.47 4.61

Table 2: Average Unsigned Errors (AUE) in kcal/mol for heats of formation for PM7 and PM6 for

different sets of elements.[4]

Reaction Enthalpies
The enthalpy of a reaction (ΔHr) can be calculated from the heats of formation of the products

and reactants. The accuracy of the calculated reaction enthalpy, therefore, depends on the

accuracy of the individual heats of formation. For semi-empirical methods like those in MOPAC,

the calculated electronic energy corresponds to the enthalpy of formation at 298K.[5]

It's important to note that while semi-empirical methods can provide reasonable estimates for

reaction enthalpies, their accuracy can be lower than that of DFT and other ab initio methods,

especially for reactions involving significant changes in electron correlation.

Experimental and Computational Protocols
The following outlines a general methodology for calculating thermodynamic properties using

computational chemistry software like MOPAC and for comparing the results with experimental

data.

Computational Protocol
Molecular Geometry Optimization: The first step is to obtain the optimized geometry of the

molecule. This is typically done using the desired semi-empirical (e.g., PM7 in MOPAC) or

higher-level (e.g., B3LYP/6-31G* in Gaussian) method.

Frequency Calculation: A frequency calculation is then performed on the optimized geometry.

This is essential to confirm that the structure is a true minimum on the potential energy
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surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy

(ZPVE), thermal energy, and entropy.

Thermochemical Analysis: The output of the frequency calculation provides the necessary

data to compute the enthalpy, entropy, and Gibbs free energy at a given temperature (usually

298.15 K). In MOPAC, the heat of formation is directly calculated.[5] For ab initio and DFT

methods, the total energy is used in conjunction with experimental atomic heats of formation

to derive the molecular heat of formation.

Experimental Protocol (for comparison)
Experimental values for thermodynamic properties are obtained from various techniques,

including:

Calorimetry: Bomb calorimetry is a common method for determining the heat of combustion,

from which the enthalpy of formation can be derived.

Spectroscopy: Spectroscopic techniques can be used to determine molecular vibrational

frequencies, which are then used to calculate entropy and other thermodynamic properties

via statistical mechanics.

Vapor Pressure Measurements: The Clausius-Clapeyron equation can be used to determine

the enthalpy of vaporization from vapor pressure measurements at different temperatures.

Workflow for Thermodynamic Property Calculation
The following diagram illustrates the general workflow for calculating thermodynamic properties

using computational methods and comparing them with experimental data.
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Caption: Workflow for computational and experimental determination of thermodynamic

properties.

Comparison with Other Software and Methods
While MOPAC is computationally efficient, it is important to understand its performance relative

to other software packages and theoretical levels.

MOPAC vs. Gaussian: Gaussian is a widely used quantum chemistry package that

implements a broad range of methods, from semi-empirical to high-level ab initio and DFT.

For semi-empirical calculations using the same Hamiltonian (e.g., PM6), results from

MOPAC and Gaussian should be similar.[6] However, differences in implementation and the

default settings can lead to minor variations. For higher accuracy, DFT and ab initio methods
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available in Gaussian are generally superior to MOPAC's semi-empirical methods, albeit at a

significantly higher computational cost.

Semi-empirical vs. DFT: As shown in Table 1, the accuracy of modern semi-empirical

methods like those in MOPAC can approach that of some DFT functionals for certain

properties like heats of formation, especially for organic molecules.[1][2] However, DFT

methods are generally more robust and reliable for a wider range of chemical systems and

properties.

Conclusion
MOPAC, with its semi-empirical Hamiltonians like PM7, provides a computationally efficient tool

for estimating thermodynamic properties. It is particularly useful for large molecules and high-

throughput screening where higher-level methods are computationally prohibitive. For heats of

formation of organic molecules, MOPAC can provide accuracies that are competitive with some

DFT functionals. However, for applications requiring high accuracy, it is recommended to

benchmark the results against experimental data or higher-level computational methods. The

choice of computational method should always be guided by the specific research question, the

size of the molecular system, and the desired level of accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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